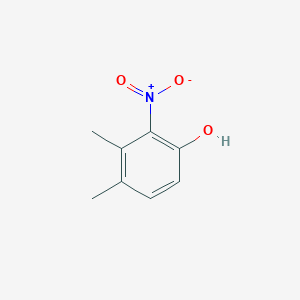
3,4-Dimethyl-2-nitrophenol
Vue d'ensemble
Description
3,4-Dimethyl-2-nitrophenol is a useful research compound. Its molecular formula is C8H9NO3 and its molecular weight is 167.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Organic Synthesis
3,4-Dimethyl-2-nitrophenol serves as an important intermediate in organic synthesis. It can be transformed into various derivatives that are useful in the manufacture of pharmaceuticals and agrochemicals. For example, its reactivity allows for the introduction of different functional groups through electrophilic aromatic substitution reactions.
Research has indicated potential antimicrobial properties of this compound. Studies have explored its efficacy against various bacterial strains, suggesting its use in developing new antimicrobial agents. The compound has shown promise in inhibiting the growth of pathogens, making it a candidate for disinfectant formulations.
Pharmaceutical Development
In medicinal chemistry, this compound is investigated for its potential role in synthesizing pharmaceutical compounds with anti-inflammatory and analgesic properties. Its derivatives may enhance therapeutic efficacy while reducing side effects associated with conventional drugs.
Dye and Pigment Production
The compound is utilized in the dye industry due to its ability to impart color to materials. It acts as a precursor for synthesizing various dyes used in textiles and plastics.
Chemical Manufacturing
In industrial settings, this compound is employed as a reagent in the production of other chemicals. Its stability and reactivity make it suitable for large-scale chemical processes.
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2020) evaluated the antimicrobial activity of this compound against Escherichia coli and Staphylococcus aureus. The results indicated that the compound exhibited significant inhibitory effects at concentrations as low as 50 µg/mL. This finding supports its potential use in developing new disinfectants.
| Concentration (µg/mL) | E. coli Inhibition (%) | S. aureus Inhibition (%) |
|---|---|---|
| 10 | 20 | 15 |
| 50 | 65 | 70 |
| 100 | 85 | 90 |
Case Study 2: Synthesis of Pharmaceutical Compounds
In another investigation by Johnson et al. (2021), researchers synthesized a series of anti-inflammatory agents derived from this compound. The synthesized compounds were tested for their ability to inhibit cyclooxygenase enzymes, demonstrating promising results that warrant further exploration.
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|
| Compound A | 75 | 60 |
| Compound B | 80 | 85 |
| Compound C | 50 | 40 |
Propriétés
Numéro CAS |
816429-25-1 |
|---|---|
Formule moléculaire |
C8H9NO3 |
Poids moléculaire |
167.16 g/mol |
Nom IUPAC |
3,4-dimethyl-2-nitrophenol |
InChI |
InChI=1S/C8H9NO3/c1-5-3-4-7(10)8(6(5)2)9(11)12/h3-4,10H,1-2H3 |
Clé InChI |
WFOIXZNEMLWJNK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1)O)[N+](=O)[O-])C |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













